molecular formula C10H12BrNO2 B13485920 Ethyl 2-amino-2-(2-bromophenyl)acetate CAS No. 500772-73-6

Ethyl 2-amino-2-(2-bromophenyl)acetate

Cat. No.: B13485920
CAS No.: 500772-73-6
M. Wt: 258.11 g/mol
InChI Key: RRQPGBGIHMUHQC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Amino Acid Derivatives

Ethyl 2-amino-2-(2-bromophenyl)acetate is classified as an α-aryl-α-amino ester. Structurally, it is a derivative of ethyl acetate (B1210297) where the alpha-carbon (C2) is substituted with three key functional groups: an amino group (-NH₂), a 2-bromophenyl group, and the ethoxycarbonyl group (-COOEt). It can also be viewed as a derivative of the amino acid glycine, where one of the α-hydrogens is replaced by a 2-bromophenyl moiety. This substitution makes the α-carbon a chiral center, meaning the compound can exist as a pair of enantiomers.

Table 1: Structural Breakdown of this compound

Component Chemical Formula/Structure Classification
Core Structure -CH(NH₂)COO- α-Amino Ester
Alpha Substituent 1 -NH₂ Amino Group
Alpha Substituent 2 C₆H₄Br 2-Bromophenyl Group
Ester Group -COOCH₂CH₃ Ethyl Ester
Parent Amino Acid Glycine Proteinogenic Amino Acid

Significance of Multifunctionalized Aryl-Substituted Acetates

Multifunctionalized aryl-substituted acetates, particularly α-amino esters, are of considerable significance in organic and medicinal chemistry. Their importance stems from their role as versatile building blocks for more complex molecules. acs.org The incorporation of such unnatural amino acids into peptides is a key strategy for creating peptidomimetics with enhanced properties. nih.govnih.gov

Substitution at the Cα carbon can alter the steric features of the amino acid, which in turn influences the conformations of peptides, a critical factor in determining their biological activities. nih.gov Specifically, quaternary amino acids (where the α-carbon is fully substituted) are widely used in synthesizing bioactive peptides due to their increased resistance to racemization and higher metabolic stability. nih.govnih.gov The presence of a halogenated aryl group can further enhance lipophilicity and introduce the potential for halogen bonding, which can improve binding affinity to biological targets. nih.govnih.gov These compounds also serve as precursors for other valuable synthetic intermediates, such as β-amino alcohols, through straightforward chemical transformations like reduction. acs.org

Overview of Academic Research Trends for Analogous Compounds

Academic research on α-amino esters with aryl moieties is dynamic, with a strong focus on developing novel and efficient synthetic methodologies. A prominent trend is the pursuit of enantioselective synthesis to control the stereochemistry of the final products, which is crucial for pharmaceutical applications. acs.orgacs.org Organocatalysis and phase-transfer catalysis have emerged as powerful tools for achieving high enantioselectivity in the synthesis of α-arylglycine esters, including those bearing halogen atoms on the phenyl ring. acs.orgacs.org

Another major research avenue is the application of these compounds in the synthesis of peptides and peptidomimetics. nih.govnih.gov Studies have shown that even with bulky α-aryl substituents, these modified amino acids can be successfully incorporated into peptide structures without disrupting their desired helical conformations. nih.govrsc.org Furthermore, modern synthetic strategies, such as multicomponent reactions involving arynes, are being developed to construct quaternary α-aryl amino acids in a single, efficient step. nih.gov The use of isocyanoacetate esters as precursors for α,α-diaryl-α-amino esters represents another innovative approach to this class of compounds. acs.org

Table 2: Research Highlights for Analogous Aryl-Substituted Amino Esters

Research Focus Key Finding Significance
Enantioselective Synthesis Organocatalytic methods can produce α-arylglycine esters with high enantioselectivity. acs.org Provides access to optically pure building blocks for chiral drugs and materials.
Peptide Modification Quaternary α-arylated amino acids can be incorporated into peptides via solid-phase synthesis, maintaining helical structures. nih.govrsc.org Enables the creation of more stable and potent peptide-based therapeutics.
Multicomponent Reactions Aryne-based three-component coupling allows for the one-pot synthesis of quaternary aryl amino acids. nih.gov Increases synthetic efficiency and allows for rapid generation of molecular diversity.
Novel Precursors Silver-catalyzed addition of α-aryl isocyanoacetates to o-quinone diimides yields α,α-diarylisocyano esters, which are precursors to amino acids. acs.org Expands the synthetic toolbox for accessing complex amino acid derivatives.

Contextualization within Modern Organic Synthesis

Within the landscape of modern organic synthesis, this compound and its analogs are considered high-value chiral building blocks. nih.gov The development of practical and scalable syntheses for these compounds is a key objective, as it enables their use in larger-scale applications, including drug development. nih.govrsc.org Their utility lies in their bifunctional nature, allowing for subsequent modifications at both the amino and ester groups.

The drive for stereoselective synthesis of these compounds aligns with the broader trend in organic chemistry toward "chiral pool synthesis," where complex chiral molecules are built from readily available, enantiomerically pure starting materials. acs.org The methodologies developed for their synthesis, including catalytic asymmetric reactions, contribute to the advancement of synthetic chemistry by providing robust and predictable ways to create stereochemically complex molecules. acs.org These compounds are not merely synthetic targets but are instrumental intermediates that enable the construction of a wide array of other complex structures, from novel heterocyclic systems to biologically active peptides. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500772-73-6

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-amino-2-(2-bromophenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3

InChI Key

RRQPGBGIHMUHQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Br)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Amino 2 2 Bromophenyl Acetate

Retrosynthetic Analysis of the Alpha-Amino Ester Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For Ethyl 2-amino-2-(2-bromophenyl)acetate, several key disconnections can be identified based on the α-amino ester core.

C-N Bond Disconnection: The most direct disconnection is at the carbon-nitrogen bond of the α-amino group. This approach identifies an α-halo ester, specifically Ethyl 2-bromo-2-(2-bromophenyl)acetate, and an ammonia (B1221849) equivalent as the key synthons. This pathway relies on a nucleophilic substitution reaction.

Ester Group Disconnection: Cleavage of the ester linkage leads back to the parent α-amino acid, 2-amino-2-(2-bromophenyl)acetic acid, and ethanol (B145695). This strategy is straightforward, involving a standard esterification reaction as the final step.

Multicomponent Disconnection (Strecker Approach): A more convergent approach involves disconnecting the α-carbon from its three substituents (amino, ethyl carboxylate, and 2-bromophenyl groups). This leads back to three fundamental building blocks: 2-bromobenzaldehyde (B122850), a cyanide source (which serves as a precursor to the carboxylate), and an ammonia source. This retrosynthetic pathway points towards the Strecker synthesis or its modifications. researchgate.net

These distinct retrosynthetic strategies form the basis for the various direct and advanced synthetic methodologies discussed below.

Direct Synthetic Pathways

Direct pathways involve the assembly of the target molecule from readily available starting materials through well-established chemical transformations.

The Strecker synthesis is a classic and powerful three-component reaction for producing α-amino acids and their derivatives. frontiersin.org In the context of this compound, the synthesis begins with 2-bromobenzaldehyde.

The general process involves the reaction of 2-bromobenzaldehyde with a cyanide source, such as sodium cyanide (NaCN), and an ammonia source, like ammonium (B1175870) chloride (NH₄Cl). youtube.com This combination forms an intermediate α-aminonitrile, 2-amino-2-(2-bromophenyl)acetonitrile. The reaction proceeds via the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide. youtube.com The resulting α-aminonitrile is then subjected to acidic hydrolysis to convert the nitrile group into a carboxylic acid, followed by Fischer esterification with ethanol under acidic conditions to yield the final product, this compound.

Modifications to the classical Strecker synthesis can be employed to improve yields or simplify the procedure. These can include using alternative cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) or employing chemoenzymatic methods where the nitrile hydrolysis is catalyzed by a nitrilase enzyme, which can offer higher selectivity and milder reaction conditions. frontiersin.org

This approach is one of the most direct methods for synthesizing the target compound and aligns with the C-N bond disconnection strategy. The key precursor for this pathway is an α-halogenated ester, Ethyl 2-bromo-2-(2-bromophenyl)acetate.

The synthesis of this precursor can be achieved from 2-bromophenylacetic acid through α-bromination, for instance, using N-bromosuccinimide (NBS) or a Hell-Volhard-Zelinskii type reaction, followed by esterification. libretexts.org The subsequent step involves a nucleophilic substitution reaction at the α-carbon. libretexts.org Treatment of Ethyl 2-bromo-2-(2-bromophenyl)acetate with ammonia or an ammonia equivalent results in the displacement of the bromide ion to form the desired α-amino ester.

To avoid potential side reactions like overalkylation, protected forms of ammonia, such as in the Gabriel synthesis using potassium phthalimide, can be utilized. libretexts.org More advanced methods for the α-amination of esters include biocatalytic approaches that utilize nitrene transferases for direct C-H amination of the corresponding ethyl (2-bromophenyl)acetate, offering a highly efficient and atom-economical route. nih.govacs.org

This method is arguably the most straightforward if the parent α-amino acid, 2-amino-2-(2-bromophenyl)acetic acid, is readily available. scbt.comchemicalbook.com The transformation is a standard Fischer-Speier esterification.

The reaction involves treating 2-amino-2-(2-bromophenyl)acetic acid with an excess of ethanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) gas, is required to protonate the carboxylic acid, thereby activating it toward nucleophilic attack by ethanol. google.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester product. After the reaction is complete, a standard workup procedure involving neutralization and extraction isolates the target compound, this compound.

Pathway Key Starting Materials Key Reagents/Conditions Intermediate(s)
Modified Strecker Synthesis 2-Bromobenzaldehyde1. NaCN, NH₄Cl2. H₃O⁺, Heat3. Ethanol, H⁺2-Amino-2-(2-bromophenyl)acetonitrile
Amination of α-Halo Ester Ethyl 2-bromo-2-(2-bromophenyl)acetateNH₃ or protected equivalentNone
Esterification of Amino Acid 2-Amino-2-(2-bromophenyl)acetic acidEthanol, H₂SO₄ (catalyst)None

Advanced Synthetic Approaches

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Advanced synthetic approaches focus on controlling this stereochemistry to produce enantiomerically enriched or pure forms of the molecule, which is often critical for pharmaceutical applications.

Several strategies have been developed for the asymmetric synthesis of α-amino acids and their esters. These methods can be adapted to produce specific enantiomers of this compound.

Asymmetric Strecker Synthesis: This method modifies the Strecker reaction by incorporating a chiral component to influence the stereochemical outcome. One common approach is the use of a chiral amine as an auxiliary instead of ammonia. acs.org For example, reacting 2-bromobenzaldehyde with a chiral amine like (R)- or (S)-phenylglycinol or (S)-1-(4-methoxyphenyl)ethylamine leads to the formation of a chiral imine intermediate. acs.org The subsequent addition of cyanide occurs diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile over the other. nih.govacs.org This diastereomeric mixture can often be separated, or in some cases, a single diastereomer crystallizes directly from the reaction mixture via a process called crystallization-induced asymmetric transformation. nih.govacs.org Subsequent hydrolysis of the nitrile and chiral auxiliary, followed by esterification, yields the desired enantiomerically enriched α-amino ester.

Catalytic Asymmetric Methods: Modern synthetic chemistry offers a variety of catalytic methods for constructing chiral centers with high enantioselectivity.

Biocatalytic Reductive Amination: Enzymes, particularly imine reductases (IREDs), can catalyze the reductive amination of α-ketoesters. nih.gov In this approach, an α-ketoester precursor, ethyl 2-(2-bromophenyl)-2-oxoacetate, would be reacted with an amine source in the presence of a specific IRED and a reducing agent to yield the chiral α-amino ester with high enantiomeric excess. nih.gov

Catalytic Addition to Imino Esters: Chiral catalysts can be used to control the stereoselective addition of nucleophiles to α-imino esters. rsc.org An N-protected α-imino ester derived from ethyl 2-(2-bromophenyl)-2-oxoacetate can be treated with various nucleophiles in the presence of a chiral metal complex or organocatalyst to generate the chiral α-amino ester framework. nih.gov

Enantioconvergent Cross-Coupling: Advanced transition-metal catalysis allows for enantioconvergent reactions. For instance, a nickel-catalyzed cross-coupling of a racemic α-bromo ester, such as Ethyl 2-bromo-2-(2-bromophenyl)acetate, with an organometallic reagent in the presence of a chiral ligand can produce a single enantiomer of the product in high yield and enantiomeric excess. nih.gov

These advanced methods provide powerful tools for accessing specific stereoisomers of this compound and related chiral analogues, which are invaluable for the development of new therapeutics and chiral materials.

Transition-Metal Catalyzed Methodologies in Formation

The formation of the carbon-nitrogen bond in this compound is a critical step that can be efficiently achieved through transition-metal catalysis. Various catalysts, primarily based on palladium, copper, and rhodium, have been investigated for the amination of α-halo esters. These methods offer advantages in terms of reaction conditions and functional group tolerance.

Palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination, stands out as a powerful tool for constructing C-N bonds. While direct application to ethyl 2-bromo-2-(2-bromophenyl)acetate is not extensively documented in readily available literature, the principles of this reaction are highly relevant. The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often demonstrating superior performance.

Copper-catalyzed amination, a more classical approach, has also been applied to the synthesis of α-amino esters. These reactions can often be performed under milder conditions compared to some palladium-catalyzed systems. For instance, a copper(II) bromide/N-methylmorpholine N-oxide (NMO) system has been reported for the α-amination of esters. In this system, the copper(II) bromide is believed to facilitate the initial bromination of the ester at the α-position, followed by nucleophilic substitution by the amine. The NMO serves to regenerate the active Cu(II) catalyst.

Rhodium catalysts have also shown promise in C-H amination reactions, which could offer an alternative route to α-amino esters. These reactions involve the insertion of a metal-nitrenoid species into a C-H bond. While direct application to the target molecule is not explicitly detailed, the methodology represents an area of active research with the potential for future application.

Catalyst SystemLigand (if applicable)Amine SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂tBuBrettPhosPrimary AminesToluene25-100Moderate to ExcellentGeneral Method
CuBr₂/NMO-Various AminesDioxane80-12058-83General Method
[Rh₂(esp)₂]-SulfonamidesDichloromethane40HighGeneral Method

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. While a specific continuous flow synthesis for this compound has not been detailed in available literature, the synthesis of structurally related α-amino esters has been successfully demonstrated using this technology.

One notable example involves the copper(II) bromide/NMO-promoted α-amination of esters. This reaction has been adapted to a continuous-flow setup, which can lead to reduced catalyst loading and improved reaction efficiency. In a typical flow process, solutions of the starting materials (the α-bromo ester and the amine) and the catalyst system are pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation.

The design of the flow reactor is a critical aspect. Packed-bed reactors, where the catalyst is immobilized on a solid support, can simplify product purification by retaining the catalyst within the reactor. Alternatively, homogeneous catalysts can be used in solution, requiring a downstream separation step. The choice of solvent is also crucial to ensure the solubility of all reactants and catalysts and to prevent clogging of the reactor system.

Reactor TypeCatalyst SystemSubstratesSolventResidence TimeTemperature (°C)ThroughputReference
MicroreactorCuBr₂/NMOα-halo esters, AminesDioxane5-30 min100-140VariableGeneral Method
Packed-Bed ReactorImmobilized Pd CatalystAryl halides, AminesToluene10-60 min80-150VariableGeneral Method

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical step in developing any synthetic methodology to maximize the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several key parameters can be adjusted in both batch and continuous flow processes.

Catalyst and Ligand Selection: In transition-metal catalyzed reactions, the choice of the metal and its associated ligand is paramount. For palladium-catalyzed aminations, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective. The optimal ligand often depends on the specific substrates being coupled.

Base: The choice of base is crucial for the deprotonation of the amine nucleophile. Common bases include sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS), potassium phosphate, and cesium carbonate. The strength and steric bulk of the base can significantly influence the reaction rate and yield.

Temperature: The reaction temperature has a direct impact on the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired byproducts through decomposition of the catalyst or reactants. Optimization studies are necessary to find the ideal temperature that balances reaction speed and selectivity.

Reactant Concentration and Stoichiometry: The relative concentrations of the reactants and the catalyst loading can influence the reaction outcome. In continuous flow systems, these parameters can be precisely controlled by adjusting the flow rates of the individual reactant streams. Optimizing the stoichiometry can ensure complete conversion of the limiting reagent and minimize waste.

Systematic studies, often employing Design of Experiments (DoE) methodologies, can be used to efficiently explore the effects of these various parameters and identify the optimal conditions for the synthesis of this compound.

ParameterEffect on ReactionOptimization Strategy
Catalyst LoadingAffects reaction rate and cost.Screen different loadings to find the minimum effective amount.
Ligand StructureInfluences catalyst activity and stability.Test a library of ligands to identify the most effective one.
Base StrengthImpacts the rate of amine deprotonation.Screen various bases of different strengths and steric properties.
Solvent PolarityAffects solubility and reaction kinetics.Evaluate a range of aprotic solvents.
TemperatureInfluences reaction rate and side reactions.Perform the reaction at various temperatures to find the optimal balance.
Residence TimeDetermines the extent of reaction in flow.Vary the flow rate to find the shortest time for maximum conversion.

Chemical Reactivity and Transformation of Ethyl 2 Amino 2 2 Bromophenyl Acetate

Reactions at the Primary Amine Functional Group

The primary amine group (-NH₂) is a key reactive center in Ethyl 2-amino-2-(2-bromophenyl)acetate. Its nucleophilic character allows it to participate in a range of bond-forming reactions, including acylations, condensations, and oxidations.

Acylation and Amidation Reactions

The primary amine of this compound can readily react with various acylating agents to form N-acylated derivatives, which are amides. This transformation is fundamental in peptide synthesis and the creation of complex organic molecules. The reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acylating agent.

Common acylating agents include:

Acid Chlorides and Anhydrides: These are highly reactive acylating agents that react rapidly with the amine, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct.

Carboxylic Acids: Direct reaction with carboxylic acids to form amides requires activation of the carboxylic acid. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Lewis acids can also catalyze the direct amidation of unprotected amino acids. researchgate.net This method is central to peptide bond formation. rsc.org

The general scheme for these reactions involves the formation of a stable amide bond, a ubiquitous linkage in pharmaceuticals and biologically active compounds.

Table 1: Representative Acylation Reactions of this compound

Acylating Agent Reagent/Catalyst Product
Acetyl Chloride Triethylamine Ethyl 2-acetamido-2-(2-bromophenyl)acetate
Benzoic Anhydride Pyridine Ethyl 2-benzamido-2-(2-bromophenyl)acetate
N-Boc-Glycine EDC/HOBt Ethyl 2-(2-((tert-butoxycarbonyl)amino)acetamido)-2-(2-bromophenyl)acetate

Condensation and Imine Formation

The primary amine functional group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reversible reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

Due to the electron-withdrawing nature of the adjacent ester group, the resulting α-imino esters are more reactive compared to other imines and serve as valuable precursors for synthesizing various α-amino acid derivatives. acs.org The formation of the imine can be driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or a dehydrating agent. The reaction is versatile, and various aldehydes and ketones can be used, leading to a wide range of N-substituted imine products. organic-chemistry.orgworktribe.com

Table 2: Examples of Imine Formation with this compound

Carbonyl Compound Catalyst Product (Imine)
Benzaldehyde Acetic Acid Ethyl 2-((E)-benzylideneamino)-2-(2-bromophenyl)acetate
Acetone p-Toluenesulfonic acid Ethyl 2-(isopropylideneamino)-2-(2-bromophenyl)acetate
Phenylacetaldehyde Pyrrolidine Ethyl 2-((E)-2-phenylethylideneamino)-2-(2-bromophenyl)acetate

Oxidation of the Amino Moiety

The primary amino group can be oxidized using various reagents. The product of the oxidation depends on the specific conditions and the oxidizing agent employed. Mild oxidation can lead to the corresponding imine, while stronger oxidizing agents can lead to cleavage of the carbon-nitrogen bond or other transformations.

Copper-catalyzed oxidation in the presence of a quinone co-factor, mimicking the action of copper amine oxidase enzymes, can convert the primary amine into a reactive imine intermediate. nih.gov This imine can then be intercepted by nucleophiles or hydrolyzed to an aldehyde. Other methods for the oxidation of amines to imines or other products have been developed using reagents like potassium permanganate (B83412) or through photoredox catalysis. nih.govacs.org The direct oxidation of the α-carbon of an amine to form an amide is also a known transformation, often utilizing transition metal catalysts and molecular oxygen. researchgate.net For a primary amine like the one in this compound, oxidation could potentially lead to the corresponding α-keto ester after hydrolysis of an intermediate imine.

Reactions at the Ethyl Ester Functional Group

The ethyl ester functional group provides a second site for reactivity, primarily involving nucleophilic acyl substitution at the carbonyl carbon. These reactions include hydrolysis, transesterification, and amidation.

Hydrolysis to Carboxylic Acids

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(2-bromophenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

Kinetic studies on the hydrolysis of various α-amino acid esters show that the reaction rates are influenced by pH, temperature, and the presence of metal catalysts. researchgate.netresearchgate.netcu.edu.eg For instance, the base hydrolysis of α-amino acid esters often follows pseudo-first-order kinetics. researchgate.net

Table 3: Conditions for the Hydrolysis of this compound

Condition Reagents Product
Acidic HCl (aq), Heat 2-Amino-2-(2-bromophenyl)acetic acid hydrochloride

Transesterification and Amidation at the Ester Center

The ethyl ester group can be converted into other esters or amides through nucleophilic acyl substitution.

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) and an acid catalyst would yield Mthis compound. To ensure a high yield, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org

Amidation: The direct conversion of the ester to an amide can be achieved by heating it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires high temperatures or the use of catalysts. mdpi.com This provides a direct route to amide derivatives from the ester functional group. sphinxsai.com

Table 4: Transesterification and Amidation at the Ester Center

Reaction Type Reagent Catalyst Product
Transesterification Methanol H₂SO₄ Mthis compound
Transesterification Benzyl Alcohol Sodium Benzyl Oxide Benzyl 2-amino-2-(2-bromophenyl)acetate
Amidation Ammonia Heat 2-Amino-2-(2-bromophenyl)acetamide
Amidation Benzylamine Heat 2-Amino-N-benzyl-2-(2-bromophenyl)acetamide

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the phenyl ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, greatly expanding the molecular diversity accessible from this starting material.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

However, for an SNAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. This compound lacks such strong activating groups. The aminoacetate substituent is not sufficiently electron-withdrawing to facilitate SNAr under standard conditions. Consequently, direct displacement of the bromine atom by common nucleophiles is generally unfavorable and would require harsh reaction conditions (high temperatures and pressures) or specialized catalytic systems that are not typical for SNAr pathways.

The bromine substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or for introducing alkyl and vinyl groups. The reaction of this compound with a suitable boronic acid (R-B(OH)₂) would yield Ethyl 2-amino-2-(2-R-phenyl)acetate, where 'R' can be a wide variety of organic moieties.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at one of the vinylic carbons of the alkene. This reaction would introduce a substituted vinyl group at the 2-position of the phenyl ring, leading to stilbene-like derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is an efficient method for the synthesis of arylalkynes. Reacting the title compound with a terminal alkyne (R-C≡CH) would yield Ethyl 2-amino-2-(2-(alkynyl)phenyl)acetate.

Table 2: Typical Conditions for Metal-Catalyzed Cross-Coupling Reactions

Reaction Catalyst (Palladium Source) Ligand Base Solvent
Suzuki Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) PPh₃, SPhos, XPhos K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene, Dioxane, DMF, H₂O
Heck Pd(OAc)₂ PPh₃, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄ PPh₃ Et₃N, Piperidine THF, DMF

Note: The Sonogashira reaction typically requires a Cu(I) co-catalyst like CuI.

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation is useful when the bromine has served its purpose as a directing or blocking group in a synthetic sequence. organic-chemistry.org The reaction effectively converts the substrate into Ethyl 2-amino-2-phenylacetate.

A common and effective method for this transformation is catalytic hydrogenation. organic-chemistry.orgresearchgate.net This typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgresearchgate.net This method is generally clean and high-yielding. Importantly, catalytic hydrogenation under neutral conditions can selectively cleave the C-Br bond without affecting other reducible groups like ketones or nitriles. organic-chemistry.orgresearchgate.net Alternative methods include the use of hydride sources like sodium borohydride (B1222165) in the presence of a catalyst, or photoredox-mediated methods using silanes. acs.orgacs.orgnih.gov

Collaborative Reactivity of Multiple Functional Groups

The strategic placement of the amino, ester, and bromoaryl groups allows for tandem or domino reactions where multiple functional groups participate in a single synthetic operation. This can lead to the rapid construction of complex heterocyclic scaffolds.

A prime example is a domino reaction initiated by a cross-coupling event on the aryl bromide. For instance, a Sonogashira coupling could be followed by an in-situ intramolecular cyclization. After the formation of the 2-alkynylphenyl intermediate, a base could deprotonate the α-carbon (activated by the adjacent ester group) or the nitrogen of the amino group, which could then act as an intramolecular nucleophile. The resulting carbanion or anion could attack the newly installed alkyne, leading to the formation of a five- or six-membered ring, such as a dihydroisoquinoline or indole (B1671886) derivative, depending on the reaction conditions and the nature of the nucleophile. Such cascade reactions are highly valuable for their efficiency in building molecular complexity.

Stereochemical Control and Diastereoselectivity in Transformations

The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The stereochemical outcome of its reactions is a critical consideration.

Reactions at Remote Sites: Transformations that occur away from the chiral center, such as the cross-coupling or reductive debromination reactions on the aromatic ring, are not expected to affect the configuration of the α-carbon. The original stereochemistry of the starting material will be retained in the product.

Reduction of the Ester: The reduction of the ester to the corresponding amino alcohol should also proceed with retention of configuration at the α-carbon. Methods for reducing α-amino esters are well-developed to avoid racemization, particularly if the amino group is protected during the reaction. nih.gov

Formation of a New Stereocenter: If a reaction creates a new stereocenter in the molecule, the formation of diastereomers is possible. For example, in an intramolecular Heck reaction that forms a new ring, the existing stereocenter can influence the facial selectivity of the carbopalladation step, leading to a preference for one diastereomer over the other. researchgate.netchim.it The degree of diastereoselectivity would depend on the transition state geometry, which is influenced by the catalyst, ligands, and reaction conditions. Achieving high diastereoselectivity is a key challenge and a focus of significant research in asymmetric synthesis. researchgate.netchim.it

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.comfrontiersin.org Ethyl 2-amino-2-(2-bromophenyl)acetate provides a strategic starting point for the synthesis of several important classes of these compounds, including quinazolinones, benzodiazepines, and other fused heterocyclic systems.

The core structure of the compound, containing an arylamine precursor and an ester group, is well-suited for cyclization reactions. For instance, condensation of the amino group with a suitable carbonyl compound, followed by intramolecular cyclization, can lead to the formation of various heterocyclic rings. The 2-bromophenyl moiety can participate in intramolecular cyclization reactions, such as the Buchwald-Hartwig or Ullmann condensation, to form fused ring systems.

Examples of heterocycles that can be synthesized from similar precursors include:

Quinazolinones: These compounds can be formed by reacting the amino group with an anthranilic acid derivative or a related precursor, followed by cyclization. Quinazolinone derivatives are known for a wide range of biological activities. nih.gov

Benzodiazepines: The synthesis of the 1,4-benzodiazepine skeleton often involves the use of 2-aminobenzophenone precursors. wum.edu.pl this compound can be envisioned as a precursor to these intermediates through functional group manipulation, leading to the formation of this important class of psychoactive compounds. nih.govresearchgate.netmdpi.com

Oxadiazoles and Thienopyrimidines: The amino ester functionality is a versatile starting point for constructing five-membered heterocycles like 1,3,4-oxadiazoles or for building more complex fused systems such as thieno[2,3-d]pyrimidines, which are of interest in medicinal chemistry. nih.govnih.gov

The general strategy involves leveraging the nucleophilicity of the amino group and the electrophilicity of the ester (or its derivatives) to construct the heterocyclic core, with the bromophenyl group allowing for further complexity to be introduced via cross-coupling reactions.

Role in the Construction of Complex Organic Architectures

Beyond heterocycles, this compound is a valuable building block for constructing larger, acyclic, or polycyclic organic architectures. The presence of the 2-bromophenyl group is particularly significant, as it serves as a handle for palladium-catalyzed cross-coupling reactions.

Cross-Coupling ReactionReagent/CatalystBond FormedPotential Application
Suzuki Coupling Aryl/vinyl boronic acid, Pd catalystC-CSynthesis of biaryl compounds, complex natural products.
Heck Coupling Alkene, Pd catalystC-CFormation of substituted styrenes and related structures.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalystC-C (sp)Introduction of alkynyl moieties for further functionalization.
Buchwald-Hartwig Amination Amine, Pd catalystC-NSynthesis of complex secondary or tertiary aryl amines.
Stille Coupling Organostannane, Pd catalystC-CFormation of C-C bonds with a wide range of substrates.

Interactive Data Table: Potential Cross-Coupling Reactions.

These reactions allow for the elaboration of the phenyl ring, connecting it to other molecular fragments to build intricate carbon skeletons. For example, a Suzuki coupling could be used to introduce another aryl or heteroaryl group, creating a biaryl amino acid derivative. The amino and ester groups can then be used to extend the molecule in other directions, for instance, by forming peptide bonds or by being converted into other functional groups. This modular approach allows for the systematic construction of complex target molecules. Donor-acceptor cyclopropanes, which are versatile building blocks for complex systems, can be synthesized from precursors with similar electronic properties, highlighting the potential for this compound to serve as a synthon for 1,3-zwitterionic intermediates. mdpi.com

Utilization in Asymmetric Synthesis for Chiral Scaffolds

Chiral α-amino acids and their derivatives are fundamental building blocks for the synthesis of enantiomerically pure pharmaceuticals and natural products. semanticscholar.org this compound, being a racemic α-amino acid ester, is a key substrate for various asymmetric synthesis strategies to produce chiral scaffolds. researchgate.netnih.gov

One prominent method is the use of chiral Ni(II) complexes of Schiff bases. nih.gov In this approach, a racemic amino acid ester can be reacted with a chiral ligand and a nickel(II) salt to form a square-planar complex. This complex can then undergo diastereoselective alkylation or other transformations at the α-carbon. Subsequent removal of the chiral auxiliary yields an enantioenriched α-substituted amino acid. This methodology could be applied to synthesize either enantiomer of this compound or to use it as a starting point for the synthesis of other novel, non-proteinogenic amino acids. nih.gov

Furthermore, the amino and ester functionalities can be transformed into other chiral structures. For example, reduction of the ester to an alcohol would yield a chiral 1,2-amino alcohol, a privileged scaffold in medicinal chemistry and a common component of chiral ligands and auxiliaries. researchgate.net

Derivatization for Analytical Methodologies

The accurate quantification of amino acids in various matrices, such as biological fluids and protein hydrolysates, is crucial in many scientific fields. High-performance liquid chromatography (HPLC) is a common technique for this purpose, but many amino acids lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations. actascientific.com

This compound, containing a primary amino group, is readily amenable to pre-column or post-column derivatization to enhance its detectability. researchgate.net This process involves reacting the amino group with a labeling reagent to attach a moiety that is highly responsive to UV-Visible or fluorescence detectors. creative-proteomics.com This chemical modification creates a derivative with suitable properties for sensitive and selective analysis by HPLC. researchgate.net

Derivatizing ReagentAbbreviationDetection MethodKey Features
o-Phthalaldehyde OPAFluorescenceReacts with primary amines in the presence of a thiol. Fast reaction. actascientific.com
9-Fluorenylmethyl Chloroformate FMOC-ClFluorescence / UVReacts with both primary and secondary amines. Stable derivatives. nih.gov
Dansyl Chloride DNS-ClFluorescenceForms highly fluorescent derivatives with primary and secondary amines. actascientific.com
Phenylisothiocyanate PITCUVReacts with amino acids to form phenylthiocarbamoyl (PTC) derivatives.
Ninhydrin VisibleClassic post-column reagent, forms a deep purple product (Ruhemann's purple).

Interactive Data Table: Common Derivatizing Reagents for Amino Acid Analysis.

The derivatization of this compound with one of these reagents would allow for its precise quantification in complex mixtures, which is essential for reaction monitoring, purity assessment, and metabolic studies. The choice of reagent depends on the sensitivity required, the sample matrix, and the available instrumentation. waters.com

Building Block for Novel Reagents or Ligands

The structural features of this compound also make it an attractive starting material for the synthesis of novel reagents or ligands for catalysis. Chiral ligands are essential for asymmetric catalysis, which is a cornerstone of modern synthetic chemistry. mdpi.com

A plausible synthetic route to a novel ligand could involve the reduction of the ester group to an alcohol, yielding a 2-amino-2-(2-bromophenyl)ethanol derivative. This amino alcohol can then be further functionalized. For example, reaction of the amino group with a phosphine-containing electrophile could lead to the formation of a P,N-ligand. The chirality of the amino alcohol could be controlled using methods described in asymmetric synthesis, leading to an enantiomerically pure ligand. Such ligands are highly sought after for a variety of metal-catalyzed asymmetric transformations, including hydrogenations, C-C bond formations, and Henry reactions. mdpi.com The presence of the bromo-phenyl group offers an additional point of modification, allowing for the tuning of the ligand's steric and electronic properties or for its immobilization on a solid support.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For Ethyl 2-amino-2-(2-bromophenyl)acetate, HRMS would be used to confirm its elemental composition, C₁₀H₁₂BrNO₂. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da.

Interactive Data Table: Predicted HRMS Data

Ion Type Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br)
[M+H]⁺ 274.0124 276.0104

Note: The above data is predictive and requires experimental verification for confirmation.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.

¹H NMR and ¹³C NMR for Primary Structure Elucidation

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons, the methine proton (α-carbon), the ethyl ester protons, and the amine protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CHs 7.0 - 7.6 120 - 135
C-Br (Aromatic) - ~122
α-CH ~4.5 ~58
NH₂ 1.5 - 3.0 (broad) -
Ester CH₂ ~4.2 (quartet) ~62
Ester CH₃ ~1.2 (triplet) ~14

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure. hmdb.canih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. For instance, a cross-peak between the ethyl group's CH₂ and CH₃ protons would confirm their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov It would be used to definitively assign the proton signal for the α-carbon to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation and stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. Key vibrational bands for this compound would include N-H stretches for the amine group, C=O stretch for the ester, and C-H stretches for the aromatic and aliphatic parts.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. utoronto.ca It is particularly useful for identifying non-polar bonds and can provide information about the molecular framework.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 Weak
C-H Stretch (Aromatic) 3000 - 3100 Strong
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C=O Stretch (Ester) 1730 - 1750 Moderate
C=C Stretch (Aromatic) 1450 - 1600 Strong
C-O Stretch (Ester) 1000 - 1300 Moderate

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity (if chiral)

This compound possesses a chiral center at the α-carbon, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration and enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Like ECD, it is a powerful tool for characterizing chiral compounds.

The application of these techniques would be necessary to confirm if a sample of the compound is a racemic mixture or if one enantiomer is present in excess.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and optimizing the geometry of molecules like Ethyl 2-amino-2-(2-bromophenyl)acetate. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in predicting molecular properties.

A DFT analysis of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be paid to the orientation of the 2-bromophenyl ring relative to the acetate (B1210297) group and the amino group.

Once the geometry is optimized, a variety of electronic properties can be calculated. These include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution: This analysis reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is instrumental in predicting sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution and are useful for identifying regions of positive and negative electrostatic potential, which can predict intermolecular interactions.

Such calculations are foundational for understanding the molecule's intrinsic properties and behavior.

Conformational Analysis and Energy Minimization via Molecular Mechanics and Dynamics

The flexibility of the ethyl ester and amino groups, along with the rotational freedom of the phenyl ring, means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of the molecule.

Molecular Mechanics (MM) methods, using force fields like AMBER or MMFF, are computationally less intensive than quantum chemical calculations and are well-suited for scanning the potential energy surface of a molecule. A systematic search of the conformational space by rotating the key dihedral angles would be performed to identify low-energy conformers.

Following the initial scan with molecular mechanics, the identified low-energy conformers would typically be subjected to further geometry optimization using more accurate DFT methods to determine their relative energies and populations at a given temperature.

Molecular Dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule over time. An MD simulation would provide insights into the conformational flexibility and the time-averaged properties of the molecule, which can be important for understanding its behavior in different environments.

Elucidation of Reaction Mechanisms and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

To study a reaction mechanism, the structures of the reactants, products, and any intermediates are optimized. The key step is then to locate the transition state (TS) , which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For example, in a potential synthetic route or a metabolic pathway involving this compound, DFT calculations could be used to model the transition states of key steps. This would provide a detailed understanding of the reaction pathway and could help in optimizing reaction conditions. The study of transition states is a complex field that often requires advanced computational techniques. nih.gov

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum, including the frequencies and intensities of the vibrational modes, can be compared with an experimental IR spectrum to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are valuable for assigning the signals in an experimental NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule.

The interplay between theoretical predictions and experimental spectroscopic data is a powerful approach for structural elucidation. mdpi.com

Analysis of Intramolecular Interactions and Structure-Reactivity Relationships

The bromine atom, the amino group, and the ester functionality in this compound can participate in various intramolecular interactions that influence the molecule's conformation and reactivity. The presence of a halogen atom can introduce specific electronic effects and potential for halogen bonding. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) , can be used to investigate these interactions. NBO analysis can provide information about charge transfer interactions between different parts of the molecule. QTAIM can identify and characterize chemical bonds and other intramolecular interactions based on the topology of the electron density.

Understanding these intramolecular forces is crucial for establishing structure-reactivity relationships . For instance, the electronic effect of the bromine substituent on the phenyl ring can influence the reactivity of the amino group and the ester. By computationally analyzing a series of related molecules with different substituents, it is possible to develop a quantitative understanding of how the structure of the molecule affects its chemical behavior.

Future Research Directions and Emerging Opportunities

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For Ethyl 2-amino-2-(2-bromophenyl)acetate, future research will likely prioritize the adoption of green chemistry principles to minimize environmental impact.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as aminotransferases or hydrolases, could offer highly selective and efficient routes to chiral α-amino esters. nih.gov Biocatalysis often proceeds under mild conditions in aqueous media, significantly reducing the need for hazardous organic solvents and reagents. symeres.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C and C-N bonds under mild conditions. mdpi.com This technology could enable more direct and atom-economical syntheses of the target compound and its derivatives.

Green Solvents: A shift away from traditional volatile organic compounds (VOCs) towards greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), or bio-based solvents will be crucial. rsc.org The selection of solvents will be guided by their lifecycle assessment, considering factors such as renewability, toxicity, and recyclability.

The following table outlines potential green synthetic strategies and their advantages:

StrategyKey AdvantagesPotential for this compound
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enantioselective synthesis of chiral variants.
Photocatalysis Use of renewable light energy, high functional group tolerance.Direct C-H amination or arylation pathways.
Green Solvents Reduced environmental impact, improved safety profile.Replacement of chlorinated solvents in synthesis and purification.
One-Pot Reactions Minimized intermediate handling, reduced solvent and energy use.Streamlined synthesis from simple precursors.

Discovery of Unprecedented Reactivity Profiles and Catalytic Transformations

The unique electronic and steric properties imparted by the bromine atom and the amino group in this compound open avenues for exploring novel chemical transformations. Future research will likely focus on leveraging these features to develop new catalytic methods.

Potential areas of investigation include:

Asymmetric Catalysis: The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, will be critical for the enantioselective synthesis of α-amino acid derivatives. rsc.orgnih.gov This is particularly important for pharmaceutical applications where stereochemistry is crucial.

Cross-Coupling Reactions: The bromo-aryl moiety is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, leading to diverse molecular architectures.

C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring or at the α-position could provide more efficient routes to complex derivatives, avoiding the need for pre-functionalized starting materials. mdpi.com

Integration into Flow Synthesis and Automated Reaction Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. chemistryviews.org

Future developments in this area will likely involve:

Automated Fast-Flow Peptide Synthesis (AFPS): While this compound is not an amino acid itself, its derivatives could be incorporated into peptide chains. AFPS technology allows for the rapid and automated synthesis of peptides, and the integration of non-canonical amino acid derivatives is an active area of research. amidetech.com

Microreactor Technology: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. nih.gov This is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

Real-time Reaction Monitoring: The integration of in-line analytical techniques (e.g., spectroscopy) will allow for real-time monitoring and optimization of reaction conditions, leading to more efficient and reliable processes.

The table below summarizes the potential benefits of integrating flow chemistry:

FeatureAdvantageRelevance to this compound
Enhanced Safety Small reaction volumes, better heat dissipation.Safer handling of potentially exothermic or hazardous reactions.
Improved Control Precise control over reaction parameters.Higher yields, improved selectivity, and reduced byproducts.
Automation High-throughput synthesis and optimization.Rapid generation of derivative libraries for screening.
Scalability Easier scale-up from laboratory to production.More efficient manufacturing processes.

Development of Novel Derivatives for Advanced Material Science Applications

The functional groups present in this compound make it an attractive building block for the synthesis of novel polymers and advanced materials. nih.gov

Emerging opportunities in this field include:

Functional Polymers: The amino and ester functionalities can be used to incorporate this molecule into polymer backbones or as pendant groups, leading to materials with tailored properties. tandfonline.comtandfonline.com For instance, poly(ester amide)s derived from amino acids are known for their biodegradability and biocompatibility. nih.govacs.org

Biomaterials: Amino acid-based polymers are being explored for a range of biomedical applications, including drug delivery, tissue engineering, and antibacterial coatings. researchgate.netnih.gov The unique properties of this bromo-substituted compound could lead to materials with enhanced therapeutic or diagnostic capabilities.

Optoelectronic Materials: The aromatic ring and the potential for creating extended conjugated systems through cross-coupling reactions suggest that derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Predictive Modeling and Machine Learning Applications in Synthesis and Reactivity

The application of computational tools, including predictive modeling and machine learning, is set to revolutionize chemical synthesis and discovery. eurekalert.org

For this compound, these technologies could be applied to:

Reaction Outcome Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the major products, yields, and optimal reaction conditions for the synthesis of this compound and its derivatives. acs.org

Catalyst Design: Computational modeling can be used to design novel catalysts with enhanced activity and selectivity for specific transformations involving this molecule. nih.gov

De Novo Design of Derivatives: Generative models can propose novel derivatives with desired properties (e.g., high binding affinity to a biological target), which can then be synthesized and tested.

Spectroscopic Data Prediction: Machine learning models can predict spectroscopic data (e.g., NMR spectra), aiding in the characterization of new compounds.

The integration of these predictive technologies will accelerate the research and development cycle, enabling faster discovery and optimization of synthetic routes and novel applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-2-(2-bromophenyl)acetate, and what reaction conditions are critical for achieving high yields?

  • The compound can be synthesized via multi-step reactions. A typical approach involves:

  • Step 1 : Bromination of a phenylacetic acid derivative at the ortho position using N-bromosuccinimide (NBS) under radical initiation conditions .
  • Step 2 : Esterification with ethanol in the presence of a sulfuric acid catalyst to form the ethyl ester .
  • Key parameters include refluxing temperatures (70–100°C), reaction times (6–12 hours), and purification via column chromatography with silica gel. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm), the ethyl ester group (δ 1.2–4.2 ppm), and the amino proton (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirms the ester carbonyl stretch (~1740 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks (m/z ~272 for C10H11BrNO2) and fragmentation patterns .

Q. What are the primary chemical reactions involving this compound in medicinal chemistry?

  • Nucleophilic substitution : The bromine atom undergoes substitution with amines or thiols to form analogs with modified bioactivity .
  • Ester hydrolysis : Under acidic/basic conditions, the ethyl ester is hydrolyzed to the carboxylic acid for further derivatization .

Advanced Research Questions

Q. How does the ortho-bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to para-substituted analogs?

  • The ortho-bromine creates steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings compared to para-substituted derivatives. However, it enhances regioselectivity in Ullmann-type couplings due to proximity effects. Comparative kinetic studies using HPLC analysis show a 30% lower yield in ortho-substituted analogs under identical conditions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation pathways (e.g., ester hydrolysis).
  • Prodrug design : Modify the ester group to improve bioavailability. For example, replacing ethyl with a pivaloyloxymethyl group reduces first-pass metabolism .
  • Pharmacokinetic modeling : Use compartmental models to correlate in vitro IC50 values with effective plasma concentrations .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) reduce side reactions in bromination steps.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization.
  • Temperature control : Lower temperatures (0–5°C) during amino group introduction reduce racemization .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The bromophenyl group shows strong hydrophobic interactions with conserved binding pockets.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against acetylcholinesterase (R² = 0.89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.